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Compound of Interest

Compound Name: A-887826

Cat. No.: B605060 Get Quote

An In-depth Technical Guide on the Nav1.8 Channel Selectivity of A-887826

Introduction
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a key player in

the transmission of pain signals.[1] Primarily expressed in the peripheral nervous system,

specifically in nociceptive dorsal root ganglion (DRG) neurons, Nav1.8 is responsible for the

majority of the current underlying the action potential upstroke in these sensory neurons.[1] Its

restricted expression pattern and crucial role in nociception make it a prime therapeutic target

for the development of novel analgesics.[2][3][4] A-887826 is a potent and structurally novel

small molecule inhibitor of the Nav1.8 channel that has demonstrated efficacy in preclinical

models of neuropathic and inflammatory pain.[2][5] This guide provides a detailed technical

overview of the selectivity, mechanism of action, and experimental evaluation of A-887826,

tailored for researchers and drug development professionals.

Selectivity Profile of A-887826
A-887826 is a potent blocker of human Nav1.8 channels with a half-maximal inhibitory

concentration (IC₅₀) of 11 nM.[5][6] It also potently blocks tetrodotoxin-resistant (TTX-R)

sodium currents in rat DRG neurons, which are predominantly carried by Nav1.8 channels, with

an IC₅₀ of 8 nM.[5][7][8] While potent, A-887826 displays moderate selectivity over other

sodium channel isoforms.[2][7]

Table 1: Quantitative Selectivity Data for A-887826
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Channel
Subtype

IC₅₀ (nM)
Selectivity
Fold (vs.
hNav1.8)

Species/Prepa
ration

Reference

hNav1.8 11 -
Recombinant

Human
[5][8]

rNav1.8 (TTX-R)
8 (inactivated

state)

~1.4x more

potent

Rat DRG

Neurons
[1][5][7]

rNav1.8 (TTX-R)
63.6 (resting

state)
~5.8x less potent

Rat DRG

Neurons
[6]

hNav1.2 ~33 ~3x less potent
Recombinant

Human
[1][5][8]

hNav1.5 >330 >30x less potent
Recombinant

Human
[1][5][8]

hNav1.7 ~308 ~28x less potent
Recombinant

Human
[1]

TTX-S Currents ~110 ~10x less potent
Rat DRG

Neurons
[5][8]

Mechanism of Action
The inhibitory action of A-887826 on Nav1.8 is characterized by its voltage and state

dependence. The compound demonstrates a clear preference for the inactivated state of the

channel over the resting state.[6] This is evidenced by the nearly 8-fold increase in potency

when the channel is held at a depolarized potential (-40 mV), which promotes inactivation,

compared to a hyperpolarized, resting potential (-100 mV).[6][7] Furthermore, A-887826 shifts

the midpoint of the voltage-dependent inactivation curve by approximately -4 mV without

affecting the voltage-dependent activation of the channel.[5][7]

A particularly noteworthy characteristic of A-887826 is its "reverse use-dependence" or "use-

dependent relief of inhibition".[2][3][4] Unlike typical sodium channel blockers that show

increased inhibition with repetitive channel activation (use-dependence), the inhibition by A-
887826 is lessened by repeated short depolarizations, such as those occurring during an
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action potential train.[2][4][9] This effect is significant at physiological temperatures and firing

frequencies (e.g., 5 Hz), suggesting it could limit the compound's efficacy during high-

frequency neuronal firing.[2][3]
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Caption: Role of Nav1.8 in the nociceptive signaling cascade.
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State-Dependent Inhibition by A-887826
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Caption: State-dependent binding of A-887826 to the Nav1.8 channel.

Experimental Protocols
The characterization of A-887826's activity on Nav1.8 channels relies heavily on

electrophysiological techniques, primarily the whole-cell patch-clamp method.[10]

Cell Preparation
Recombinant Cell Lines: Mammalian cell lines (e.g., CHO or HEK293) stably expressing the

human Nav1.8 α-subunit (and often a β-subunit) are used to assess activity on the specific
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human channel isoform in a controlled environment.

Primary Neurons: Dorsal root ganglia (DRG) are dissected from rodents (e.g., Sprague-

Dawley rats or Swiss Webster mice).[2] The ganglia are treated with enzymes like

collagenase and papain to dissociate the tissue into individual neurons.[2] These acutely

dissociated neurons, particularly the small-diameter nociceptors, are then used for

recordings within 48 hours to study the compound's effect on native channels.[2]

Whole-Cell Voltage-Clamp Electrophysiology
This technique allows for the precise control of the cell's membrane potential while measuring

the ionic currents flowing across the membrane.[10][11]

Recording Solutions:

External (Bath) Solution: Typically a Tyrode's solution containing (in mM): 155 NaCl, 3.5

KCl, 1.5 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.[2] To

isolate sodium currents, other channel blockers (e.g., for potassium and calcium channels)

may be added. Tetrodotoxin (TTX) is often included to block TTX-sensitive sodium

channels, thereby isolating the TTX-resistant current mediated primarily by Nav1.8 in DRG

neurons.

Internal (Pipette) Solution: A cesium-based solution is used to block potassium currents

from inside the cell. A typical composition includes (in mM): 140 CsCl, 13.5 NaCl, 1.8

MgCl₂, 0.09 EGTA, 9 HEPES, with ATP and GTP to support cell health. The pH is adjusted

to 7.2.[2]

Voltage Protocols:

Determining IC₅₀: Cells are held at a specific holding potential (e.g., -70 mV).[2] A

depolarizing voltage step (e.g., to 0 mV) is applied to elicit a sodium current. The peak

current is measured before and after the application of various concentrations of A-
887826 to determine the concentration that causes 50% inhibition.

Assessing State Dependence: To probe the affinity for different channel states, the holding

potential is varied. For instance, holding at -100 mV favors the resting state, while a
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depolarizing prepulse to -40 mV before the test pulse is used to accumulate channels in

the inactivated state.[6]

Evaluating Use-Dependence: A train of depolarizing pulses or action potential waveforms

is applied at a set frequency (e.g., 5 or 20 Hz) to observe changes in the level of block

during repetitive firing.[2][3][9]
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Whole-Cell Patch-Clamp Workflow for IC₅₀ Determination
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Caption: Experimental workflow for IC₅₀ determination using patch-clamp.
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Conclusion
A-887826 is a potent, voltage-dependent inhibitor of the Nav1.8 sodium channel with a clear

preference for the inactivated channel state. While it demonstrates higher potency for Nav1.8

compared to its predecessor, A-803467, its selectivity over other Nav subtypes is less

pronounced.[1][2] The compound's most distinctive feature is its reverse use-dependence,

where inhibition is relieved during repetitive firing.[2][3] This characteristic may have significant

implications for its therapeutic efficacy in conditions involving high-frequency neuronal

discharge. The detailed electrophysiological protocols outlined here are essential for

characterizing the nuanced pharmacology of A-887826 and other Nav1.8-targeting

compounds, providing crucial insights for the development of next-generation pain

therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Recent Developments Regarding Voltage-Gated Sodium Channel Blockers for the
Treatment of Inherited and Acquired Neuropathic Pain Syndromes - PMC
[pmc.ncbi.nlm.nih.gov]

2. Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826 - PMC
[pmc.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826 - PubMed
[pubmed.ncbi.nlm.nih.gov]

5. A-887826 is a structurally novel, potent and voltage-dependent Na(v)1.8 sodium channel
blocker that attenuates neuropathic tactile allodynia in rats - PubMed
[pubmed.ncbi.nlm.nih.gov]

6. apexbt.com [apexbt.com]

7. researchgate.net [researchgate.net]

8. A-887826 | Nav 1.8 inhibitor | Probechem Biochemicals [probechem.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b605060?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3185237/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10029820/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10029820/
https://www.researchgate.net/publication/367079462_Use-dependent_relief_of_inhibition_of_Nav18_channels_by_A-887826
https://www.benchchem.com/product/b605060?utm_src=pdf-body
https://www.benchchem.com/product/b605060?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3185237/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3185237/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3185237/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10029820/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10029820/
https://www.researchgate.net/publication/367079462_Use-dependent_relief_of_inhibition_of_Nav18_channels_by_A-887826
https://pubmed.ncbi.nlm.nih.gov/36635052/
https://pubmed.ncbi.nlm.nih.gov/36635052/
https://pubmed.ncbi.nlm.nih.gov/20566409/
https://pubmed.ncbi.nlm.nih.gov/20566409/
https://pubmed.ncbi.nlm.nih.gov/20566409/
https://www.apexbt.com/a-887826.html
https://www.researchgate.net/publication/44690918_A-887826_is_a_structurally_novel_potent_and_voltage-dependent_Nav18_sodium_channel_blocker_that_attenuates_neuropathic_tactile_allodynia_in_rats
https://www.probechem.com/products_A-887826.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605060?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


9. rupress.org [rupress.org]

10. docs.axolbio.com [docs.axolbio.com]

11. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—
Ion Channel Binding Dynamics [frontiersin.org]

To cite this document: BenchChem. [A-887826 Nav1.8 channel selectivity]. BenchChem,
[2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605060#a-
887826-nav1-8-channel-selectivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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